N-hydroxyfuran-2-carboximidamide hydrochloride
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Overview
Description
N-hydroxyfuran-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C5H7ClN2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-hydroxyfuran-2-carboximidamide hydrochloride can be synthesized through the reaction of furan-2-carboximidamide with hydroxylamine hydrochloride. The reaction typically involves dissolving furan-2-carboximidamide in a suitable solvent, such as dichloromethane, and adding hydroxylamine hydrochloride under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under reduced pressure .
Chemical Reactions Analysis
Types of Reactions
N-hydroxyfuran-2-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions may involve the use of catalysts and solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
N-hydroxyfuran-2-carboximidamide hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-hydroxyfuran-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit the growth of bacteria by binding to the 50S ribosomal subunit, thereby interfering with protein synthesis. This mechanism makes it effective as an antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
N-hydroxy-2-furancarboximidamide: Shares similar structural features but may have different reactivity and applications.
Furan-2-carboximidamide: The parent compound from which N-hydroxyfuran-2-carboximidamide hydrochloride is derived.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N'-hydroxyfuran-2-carboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2.ClH/c6-5(7-8)4-2-1-3-9-4;/h1-3,8H,(H2,6,7);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAGHYXNNPQFGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=NO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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